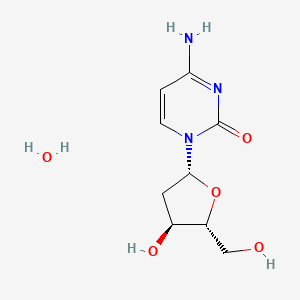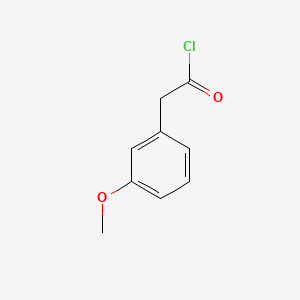
4-Hydroxy-2-(trifluoromethyl)thiophene
Vue d'ensemble
Description
4-Hydroxy-2-(trifluoromethyl)thiophene is a chemical compound with the CAS Number: 217959-45-0 . It has a molecular weight of 168.14 and a linear formula of C5 H3 F3 O S .
Synthesis Analysis
The synthesis of 4-Hydroxy-2-(trifluoromethyl)thiophene involves the use of 3-hydroxy-5-trifluoromethyl-2-thiophenecarboxylic acid . The acid is slowly heated under argon to give rapid evolution of gas at 90°C . The resultant oil is vacuum distilled through a 6-inch Vigreaux column packed with 1/4 inch glass cylinders to give the title product as a clear liquid .Molecular Structure Analysis
The molecular structure of 4-Hydroxy-2-(trifluoromethyl)thiophene is represented by the linear formula C5 H3 F3 O S . The compound has a molecular weight of 168.14 .Physical And Chemical Properties Analysis
4-Hydroxy-2-(trifluoromethyl)thiophene is a white to yellow to brown powder or crystals or liquid . and should be stored in a refrigerator .Applications De Recherche Scientifique
Organic Electronics and Optoelectronics
Conjugated polymers based on thiophene derivatives have garnered attention for their promising applications in organic electronics and optoelectronics. High surface area conjugated microporous polymers, incorporating thiophene units, demonstrate significant microporosity and extensive surface areas, indicating their potential utility in organic thin-film transistors and photovoltaic devices due to their enhanced electron transport and light-harvesting capabilities. This suggests a direct application of 4-Hydroxy-2-(trifluoromethyl)thiophene derivatives in the development of advanced materials for electronic and optoelectronic devices (Jiang et al., 2010).
Solid-State Emission Enhancement
The postfunctionalization of polythiophenes, such as poly(3-hexylthiophene) (P3HT), has been shown to significantly affect their optical properties, leading to the enhancement of solid-state emission. This implies that derivatives of 4-Hydroxy-2-(trifluoromethyl)thiophene could be instrumental in tuning the optical and photophysical properties of conjugated polymers, thereby improving the efficiency and performance of organic light-emitting diodes (OLEDs) and other photonic devices through molecular control (Li et al., 2002).
Polymer Functionalization
Functionalization strategies involving thiophene derivatives, including 4-Hydroxy-2-(trifluoromethyl)thiophene, enable the modification of polymers like P3HT to create materials with bespoke properties. By introducing various functional groups, these materials can be tailored for specific applications in sensors, organic photovoltaics, and other electronic devices, expanding the versatility and utility of thiophene-based polymers (Koo et al., 2014).
Nonlinear Optical (NLO) Materials
Thiophene-containing NLO chromophores exhibit promising applications in the development of optoelectronic devices. The synthesis and integration of these materials into polyurethane films have shown significant improvements in electrooptic coefficients, indicating their potential for use in advanced optical switching, modulation, and telecommunication technologies. The role of 4-Hydroxy-2-(trifluoromethyl)thiophene derivatives in creating these NLO materials could be critical in achieving higher performance and stability (Zhang et al., 2001).
Safety And Hazards
Propriétés
IUPAC Name |
5-(trifluoromethyl)thiophen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3OS/c6-5(7,8)4-1-3(9)2-10-4/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSLKQBFXHGCHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(trifluoromethyl)thiophene | |
CAS RN |
217959-45-0 | |
| Record name | 217959-45-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol](/img/structure/B1585634.png)



![4-[4-(Methylthio)phenyl]-4-oxobutanoic acid](/img/structure/B1585642.png)








